molecular formula C13H8Cl2O2 B1616372 3,5-Dichloro-2-hydroxybenzophenone CAS No. 7396-92-1

3,5-Dichloro-2-hydroxybenzophenone

Cat. No.: B1616372
CAS No.: 7396-92-1
M. Wt: 267.1 g/mol
InChI Key: KQEKLTCGLCEOFY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzophenone is a solid chemical compound with the molecular formula C₁₃H₈Cl₂O₂. chemicalbook.com Its structure is characterized by a benzophenone (B1666685) core, which is a diphenyl ketone, with the addition of a hydroxyl group at the second position and two chlorine atoms at the third and fifth positions of one of the phenyl rings.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 7396-92-1 chemicalbook.com
Molecular Formula C₁₃H₈Cl₂O₂ chemicalbook.com
Molecular Weight 267.11 g/mol chemicalbook.com
Physical Form Solid sigmaaldrich.com
InChI Key KQEKLTCGLCEOFY-UHFFFAOYSA-N sigmaaldrich.com
SMILES String Oc1c(Cl)cc(Cl)cc1C(=O)c2ccccc2 sigmaaldrich.com

Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. chemicalbook.com This basic structure allows for a wide variety of derivatives to be synthesized through the substitution of different functional groups on the aryl rings. chemicalbook.com These modifications can significantly alter the chemical and physical properties of the resulting molecules, leading to a broad spectrum of applications. chemicalbook.com

Benzophenone derivatives are a ubiquitous structure in medicinal chemistry, found in both naturally occurring molecules and synthetic drugs with a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chemicalbook.com Beyond their medicinal uses, benzophenones are also important in materials science, for example, in the development of organic light-emitting diodes (OLEDs). rsc.org The synthesis of highly substituted 2-hydroxybenzophenones is an active area of research, with methods being developed to create these compounds under mild conditions. rsc.org

The introduction of halogen atoms, such as chlorine, into the benzophenone structure, particularly in conjunction with a hydroxyl group, gives rise to halogenated hydroxybenzophenones. This subclass of compounds is of particular interest due to the unique electronic and steric properties imparted by the halogen substituents.

Research has shown that the presence and position of halogens can significantly influence the biological activity of a molecule. For instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl group have been investigated as promising scaffolds for the development of novel antimicrobial and anticancer agents. nih.govmdpi.com In one study, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated notable anticancer activity against a human pulmonary cancer cell line. nih.govmdpi.com The addition of the 3,5-dichloro substitution was found to greatly enhance the in vitro anticancer activity of the parent compound. mdpi.com

Furthermore, the specific substitution pattern of halogens is crucial. A study on the cytotoxicity of phenolic disinfection byproducts found that 3,5-dichloro-2-hydroxybenzoic acid, a compound structurally similar to the title compound, exhibited significantly higher cytotoxicity than its 3,5-dichloro-4-hydroxybenzoic acid isomer. nih.gov This highlights the importance of the relative positions of the hydroxyl and chloro groups on the phenyl ring in determining the biological impact of these molecules.

The photochemical properties of halogenated hydroxybenzophenones are also an emerging area of research. The interaction of these compounds with light can lead to the formation of reactive species, a property that is being explored for various applications. unipd.itnih.gov The study of the photochemical processes of hydroxybenzophenones in different solvents provides insights into their behavior and potential applications as photosensitizers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKLTCGLCEOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334975
Record name (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-92-1
Record name (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7396-92-1
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Synthetic Methodologies for 3,5 Dichloro 2 Hydroxybenzophenone and Its Analogues

Direct Synthetic Routes to 3,5-Dichloro-2-hydroxybenzophenone

Direct synthesis of this compound can be achieved through established chemical reactions that are foundational in organic synthesis. These methods are often reliable for producing the target molecule with a good yield.

Friedel-Crafts Reaction-Based Approaches for Carbonyl Group Formation

The Friedel-Crafts acylation is a classic and widely utilized method for the formation of aryl ketones, making it a cornerstone for the synthesis of 2-hydroxybenzophenones. wikipedia.orgbyjus.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com

In the context of synthesizing this compound, a common approach involves the reaction of 2,4-dichlorophenol (B122985) with benzoyl chloride. The Lewis acid catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich dichlorophenol ring, leading to the formation of the desired benzophenone (B1666685) structure. The reaction is typically followed by an aqueous workup to liberate the ketone from its complex with the catalyst. wikipedia.org

A specific documented synthesis involves heating a solution of 3,5-dichloro-2-hydroxybenzoyl chloride in benzene (B151609) with aluminum chloride at 60°C for 3 to 4 hours, resulting in a yield of 60-70%. chemicalbook.com

The general mechanism for Friedel-Crafts acylation proceeds through the following steps:

Generation of an acylium ion from the reaction between the acyl halide and the Lewis acid catalyst. byjus.com

Electrophilic attack of the acylium ion on the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.org

Deprotonation of the arenium ion to restore aromaticity and regenerate the Lewis acid catalyst. wikipedia.org

ReactantsCatalystConditionsProductYield
3,5-dichloro-2-hydroxybenzoyl chloride, BenzeneAluminum chloride60°C, 3-4 hoursThis compound60-70% chemicalbook.com
Benzene, Ethanoyl chlorideAluminum chloride~60°C, 30 minutesPhenylethanoneNot specified libretexts.org
Methylbenzene, Ethanoyl chlorideAluminum chlorideNot specified4-methylphenylethanoneNot specified libretexts.org

Fries Rearrangement Techniques for Hydroxyaryl Ketone Synthesis

The Fries rearrangement is another powerful tool for the synthesis of hydroxyaryl ketones. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid. wikipedia.org The regioselectivity of the reaction (ortho vs. para substitution) can often be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. wikipedia.org

For the synthesis of 2-hydroxybenzophenones, a phenyl ester is treated with a Lewis acid like aluminum chloride. nih.gov The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution on the phenolic ring. wikipedia.org

The general mechanism involves:

Coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org

Cleavage of the ester bond to form an acylium ion and a phenoxide-Lewis acid complex. wikipedia.org

Intramolecular electrophilic attack of the acylium ion on the aromatic ring. wikipedia.org

Hydrolysis to yield the final hydroxyaryl ketone. organic-chemistry.org

Starting MaterialCatalystConditionsMajor Product
Phenyl benzoateAluminum chlorideHigh Temperatureortho-Hydroxybenzophenone wikipedia.org
Phenyl benzoateAluminum chlorideLow Temperaturepara-Hydroxybenzophenone wikipedia.org
Phenyl esterLewis Acid (e.g., AlCl₃)Heatingo- and p-Hydroxyaryl ketone sigmaaldrich.com

Skeletal Clipping of 3-Benzofuranones in 2-Hydroxybenzophenone (B104022) Synthesis

A more recent and innovative approach to synthesizing highly substituted 2-hydroxybenzophenones involves the skeletal clipping of 3-benzofuranones. rsc.orgrsc.orgrsc.org This transition-metal-free method proceeds through a cascade of reactions including annulation, ring clipping, and benzannulation under mild conditions. rsc.orgrsc.org This strategy is particularly advantageous for creating complex and polyfunctionalized 2-hydroxybenzophenone derivatives. rsc.org

The reaction utilizes the reactivity of the C2 methylene (B1212753) group and the C1 ether group of the benzofuran-3-one starting material. rsc.org The process is typically catalyzed by a base like potassium carbonate. researchgate.net This methodology has been shown to produce a series of highly substituted 2-hydroxybenzophenones in moderate to high yields. rsc.orgrsc.org A related approach involves the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to afford 2-hydroxybenzophenones. nih.govbeilstein-journals.org

Synthesis of Related Halogenated Benzophenone Derivatives

The synthetic principles applied to this compound can be extended to a broader range of halogenated and substituted benzophenone derivatives. These analogues are often explored for their potential biological activities and material properties.

Grignard Reaction Applications for Trifluoroacetophenone Analogues

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be employed in the synthesis of benzophenone analogues. cerritos.eduyoutube.comyoutube.com A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile that can attack electrophilic carbonyl carbons. youtube.comyoutube.com

In the context of synthesizing trifluoroacetophenone analogues, a suitable Grignard reagent (e.g., phenylmagnesium bromide) is reacted with a trifluoroacetophenone derivative. cerritos.edu This addition reaction forms a tertiary alcohol, which can then be oxidized to the corresponding ketone. The reaction is highly sensitive to moisture and requires anhydrous conditions for success. cerritos.edu

The general steps for a Grignard synthesis of a tertiary alcohol, a precursor to some benzophenone analogues, are:

Formation of the Grignard reagent from an aryl or alkyl halide and magnesium metal in an anhydrous ether solvent. libretexts.org

Nucleophilic attack of the Grignard reagent on the carbonyl carbon of a ketone or ester. youtube.com

Protonation of the resulting alkoxide during an acidic workup to yield the alcohol. cerritos.edu

Grignard ReagentElectrophileProduct after Workup
Phenylmagnesium bromideBenzophenoneTriphenylmethanol cerritos.edu
Methylmagnesium bromideAldehydeSecondary alcohol youtube.com
Ethylmagnesium bromideCyclopentanoneTertiary alcohol youtube.com

General Approaches for Substituted Hydroxybenzophenones

A variety of methods exist for the synthesis of substituted hydroxybenzophenones, reflecting the importance of this structural motif. rsc.orgroyalsocietypublishing.org One common strategy involves the etherification of a pre-existing hydroxybenzophenone. For instance, 4-hydroxybenzophenone (B119663) can be reacted with various aryl or alkyl halides in the presence of a base like potassium carbonate to yield a series of 4-substituted benzophenone ethers. royalsocietypublishing.org

Organocatalyzed benzannulation reactions have also emerged as an eco-friendly approach to construct diverse and multifunctionalized 2-hydroxybenzophenone frameworks. rsc.org These reactions can proceed through different cycloaddition pathways, such as [3+3] or [4+2] cycloadditions, to generate a wide range of substituted products. rsc.org Furthermore, palladium-catalyzed direct C-H bond arylation of 2-hydroxybenzaldehydes with arylboronic acids provides a straightforward route to 2-hydroxybenzophenones with good functional group tolerance. researchgate.net

Emerging and Green Synthesis Approaches for Benzophenone Scaffolds

The development of synthetic methodologies for benzophenone scaffolds has increasingly focused on "green" chemistry principles, aiming to reduce environmental impact, improve energy efficiency, and enhance safety. These emerging approaches often utilize alternative energy sources and novel catalytic systems to streamline the synthesis of these important chemical structures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating methods. tandfonline.com This technique has been successfully applied to key steps in the synthesis of benzophenone derivatives.

One notable application is in the formation of ketals, a common protecting group strategy for ketones like benzophenone. In a microwave-assisted procedure, the reaction of a ketone with ethylene (B1197577) glycol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA) can lead to complete conversion and high yields of the corresponding 1,3-dioxolane (B20135) in significantly reduced time. researchgate.netsemanticscholar.org For instance, the conversion of various substituted benzophenones to their ethylene ketals has been achieved with yields of 92–98% within three hours using microwave irradiation at 650 W. researchgate.net This is a substantial improvement over traditional methods that can require up to 40 hours of reflux. semanticscholar.org

Microwave-assisted synthesis has also proven effective for the intramolecular cyclization of benzophenone precursors to form other important heterocyclic structures like xanthones. tandfonline.comresearchgate.netsc.edu For example, 2-hydroxy-2'-methoxybenzophenone (B8678483) precursors can be cyclized to xanthones in as little as 13 minutes under microwave irradiation, a dramatic reduction from the 72 hours required with conventional heating. tandfonline.com Similarly, the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone (B1218759) was optimized using microwave heating at 200 °C, achieving a yield of over 93% in 30-40 minutes. sc.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzophenone Derivatives

ReactionMethodReaction TimeYieldReference
Ketalization of BenzophenonesConventional Heating40 hoursNot specified semanticscholar.org
Ketalization of BenzophenonesMicrowave-Assisted3 hours92-98% researchgate.net
Cyclization to XanthonesConventional Heating72 hours90-91% tandfonline.com
Cyclization to XanthonesMicrowave-Assisted13 minutes73-83% tandfonline.com

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another alternative energy source that promotes chemical reactions through acoustic cavitation. This method offers milder reaction conditions and can enhance reaction rates and yields, presenting an environmentally benign approach. researchgate.netresearchgate.netuniv.kiev.ua While direct synthesis of this compound using ultrasound is not extensively documented, the application of sonication to related transformations highlights its potential.

For example, ultrasound has been used to facilitate the synthesis of 1,5-benzothiazepines and 2-benzylidenebenzofuran-3(2H)-ones, the latter being structurally related to chalcones which are precursors for some benzophenone syntheses. researchgate.netresearchgate.net These syntheses benefit from shorter reaction times, clean conversions, and often avoid the use of toxic solvents. researchgate.netsemanticscholar.org The photopinacolization of benzophenone, a bimolecular reaction, has also been shown to have increased rates and yields when sonication is applied simultaneously with UV irradiation. researchgate.net The combination of ultrasound with other methods, such as the electro-Fenton process for the degradation of benzophenone-3, demonstrates its utility in accelerating chemical processes involving benzophenone structures. acs.org

Photocatalysis

Photocatalysis represents a green approach to organic synthesis by using light to drive chemical reactions, often under mild conditions. Benzophenone itself is a widely used and inexpensive photosensitizer due to its high stability and efficiency in reaching an excited triplet state. rsc.orgnih.gov This property has been exploited in various photocatalytic transformations.

In one application, benzophenone serves as a photosensitizer for the intramolecular [2+2] photochemical cycloaddition step in the synthesis of dimethyl cubane-1,4-dicarboxylate, enabling the use of lower energy light compared to traditional photochemical methods. rsc.orgnih.govchemrxiv.org More advanced strategies merge benzophenone hydrogen atom transfer (HAT) photocatalysis with other catalytic cycles. For instance, a combination of benzophenone photocatalysis, silyl (B83357) radical-induced halogen atom transfer (XAT), and nickel catalysis has been developed for cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins, demonstrating a versatile and mild protocol for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. acs.org Furthermore, conjugating benzophenone with self-assembling peptides, like diphenylalanine, has created nanostructured photocatalysts capable of efficiently catalyzing reactions such as the E→Z photoisomerization of stilbenes. nih.gov

Green Catalysts for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for synthesizing benzophenones. However, it traditionally relies on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which are hazardous and generate significant waste. researchgate.net Green chemistry has driven the development of more sustainable catalytic systems.

Deep eutectic solvents (DES) have emerged as promising dual-function catalysts and green solvents. A DES formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been effectively used for the Friedel-Crafts acylation of aromatic compounds with acid anhydrides under microwave irradiation, resulting in high yields and short reaction times. rsc.org This system avoids moisture-sensitive Lewis acids and volatile organic solvents. rsc.org Ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with metal chlorides like FeCl₃, have also been employed as recyclable dual catalyst-solvents for benzophenone synthesis. researchgate.net

Solid acid catalysts and metal oxides also offer a greener alternative to traditional Lewis acids. researchgate.net Zinc oxide (ZnO), for example, has been shown to be a low-cost, eco-friendly catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net The development of these reusable and less hazardous catalysts is a significant step towards more sustainable industrial processes for producing benzophenone and its derivatives. researchgate.netbeilstein-journals.org

Table 2: Emerging Green Catalytic Systems for Friedel-Crafts Acylation

Catalyst SystemKey FeaturesReaction ConditionsReference
[CholineCl][ZnCl₂]₃ (DES)Dual catalyst and green solvent; high yieldsMicrowave irradiation rsc.org
BmimCl–FeCl₃ (Ionic Liquid)Dual catalyst-solvent; recyclableConventional heating researchgate.net
Zinc Oxide (ZnO)Low-cost, eco-friendly solid catalystSolvent-free, room temperature researchgate.net

Advanced Spectroscopic and Computational Characterization of 3,5 Dichloro 2 Hydroxybenzophenone

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹³C NMR spectrum, the carbonyl carbon is characteristically observed at a significant downfield shift, often in the range of δ 190-200 ppm. The carbons bearing the chloro and hydroxyl groups would also exhibit distinct chemical shifts due to the electronic effects of these substituents. The remaining aromatic carbons would appear in the typical aromatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Intramolecular Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dichloro-2-hydroxybenzophenone is expected to show several characteristic absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibration, typically appearing in the range of 1670 to 1780 cm⁻¹. libretexts.org The exact position of this band can provide insights into the electronic environment of the carbonyl group.

A broad absorption band in the region of 3400 to 3650 cm⁻¹ would be indicative of the hydroxyl (O-H) group. libretexts.org The broadness of this peak is a key indicator of hydrogen bonding. In the case of this compound, the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction can cause a noticeable shift in the frequencies of both the O-H and C=O stretching vibrations. capes.gov.br Studies on similar 2-hydroxybenzoyl compounds have shown that intramolecular hydrogen bonding significantly influences their IR spectra. capes.gov.brnih.gov The presence of C-Cl stretching vibrations can also be expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹. oregonstate.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a highly sensitive and accurate method for analyzing complex mixtures and characterizing individual compounds. For this compound, with a formula of C₁₃H₈Cl₂O₂ and an exact mass of 265.9901, this technique can provide precise mass measurements. ufz.de In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 264.9829. ufz.demassbank.eumassbank.eu

Tandem mass spectrometry (MS2 or MS/MS) experiments, where the [M-H]⁻ ion is isolated and fragmented, are crucial for structural elucidation. The fragmentation pattern provides a fingerprint of the molecule. Data from MassBank records for this compound at different collision energies (40 V, 90 V, and 100 V) reveal characteristic fragment ions. ufz.demassbank.eumassbank.eu The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: LC-ESI-QTOF MS2 Data for this compound

Precursor Ion (m/z)Collision Energy (V)Fragment Ions (m/z)
264.982940229.987, 195.013, 161.039, 126.008, 88.989
264.982990229.987, 195.013, 161.039, 126.008, 88.989, 77.039, 51.023
264.9829100229.987, 195.013, 161.039, 126.008, 88.989, 77.039, 51.023

Data sourced from MassBank records MSBNK-BAFG-CSL23111010704, MSBNK-BAFG-CSL23111010696, and MSBNK-BAFG-CSL23111010703. ufz.demassbank.eumassbank.eu

High-Resolution Electron Impact Mass Spectrometry (HREI-MS) is another powerful technique for determining the precise molecular weight and elemental formula of a compound. While specific HREI-MS data for this compound was not found in the search results, this method would complement ESI data by providing high-resolution mass measurements of the molecular ion and its fragments, further confirming the elemental composition. For the related compound 3,5-Dichloro-2-hydroxyacetophenone, the NIST WebBook provides its electron ionization mass spectrum, showcasing characteristic fragmentation patterns for a similar structural motif. nist.gov

UV-Visible Spectroscopy in Photochemical Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds that absorb ultraviolet and visible light, such as benzophenones. These compounds are known for their use as UV filters and photostabilizers. researchgate.net The UV spectrum of this compound is expected to show strong absorption bands in the UVA and UVB regions.

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the benzophenone (B1666685) core. mdpi.com For instance, the parent 2-hydroxybenzophenone (B104022) exhibits absorption maxima that can be affected by the solvent environment. collectionscanada.gc.ca The presence of the dichloro and hydroxyl groups in this compound will influence its absorption properties. Photochemical studies using UV-Visible spectroscopy can be employed to investigate the photostability of the compound and its potential to undergo photoreactions, which is relevant for applications where it is exposed to sunlight. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for elucidating the molecular properties and reactivity of compounds like this compound. Through quantum mechanical calculations, it is possible to model its electronic structure, predict reactivity, and simulate interactions with biological targets, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can accurately predict geometric parameters, spectroscopic properties, and various reactivity descriptors. researchgate.net

For benzophenone derivatives, DFT calculations are instrumental in understanding the influence of substituents on the molecule's electronic properties. researchgate.net Studies on related 2-hydroxybenzophenones demonstrate that methods like B3LYP with a 6-31G(d,p) basis set can accurately determine optimized molecular geometries, including bond lengths and angles. nih.gov An intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) is a key structural feature of this class of compounds, which is well-described by DFT. nih.govresearchgate.net

The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic regions of the molecule. For a typical 2-hydroxybenzophenone structure, the MEP map would show a negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. nih.gov This charge distribution is crucial for predicting intermolecular interactions.

Quantum chemical parameters derived from DFT calculations, such as Mulliken atomic charges, quantify the charge distribution at an atomic level and help in understanding the molecule's reactivity. researchgate.net These computational approaches can also be used to calculate oxidation potentials and other properties to rationalize experimental outcomes and reaction mechanisms. escholarship.org

Table 1: Representative Geometric Parameters for a 2-Hydroxybenzophenone Scaffold (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O~1.25C-C-C (Aromatic)~120
C-OH~1.36C-CO-C~119
O-H~0.97C-C-OH~121
C-Cl~1.74

Note: These are typical values for the benzophenone scaffold; precise values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.comlibretexts.org

In the study of substituted benzophenones, FMO analysis provides critical insights. A key finding from combined electrochemical and computational studies is the linear relationship between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies. researchgate.net This demonstrates that the LUMO energy is a powerful predictor of the molecule's reducibility.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a typical hydroxybenzophenone derivative, the HOMO is often localized on the hydroxyl-substituted phenyl ring, while the LUMO may be distributed across the benzoyl group. nih.gov This distribution pinpoints the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Parameters for a Substituted Hydroxybenzophenone

ParameterEnergy (eV)
HOMO Energy-6.275
LUMO Energy-1.880
HOMO-LUMO Gap (ΔE)4.395

Source: Data based on a computational study of (2-Hydroxy-5-methylphenyl) phenyl methanone. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery and for understanding the mechanisms of toxicity. The simulation calculates a binding affinity or score, which estimates the strength of the ligand-receptor interaction.

While specific docking studies for this compound are not widely published, research on closely related analogues provides significant insights. For instance, a study on 3,5-dichloro-2-hydroxybenzoic acid, an analogue of the title compound, used molecular docking to investigate its interaction with the enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD). nih.gov The simulations revealed that the binding was primarily driven by van der Waals forces and hydrogen bond interactions. nih.gov This type of analysis helps to explain, at a molecular level, the biological activity and isomer-specific toxicity observed for certain phenolic compounds. nih.gov

The general procedure involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on a force field. The resulting complexes show the key amino acid residues in the protein's binding pocket that interact with the ligand, providing a basis for designing more potent or selective molecules. researchgate.net Derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety have been identified as promising scaffolds for developing novel antimicrobial and anticancer agents, underscoring the importance of their ligand-target interactions. nih.govmdpi.com

Table 3: Example of Molecular Docking Results for a Dichlorinated Phenolic Compound with Cu/Zn-SOD

ParameterValue/Description
Target Protein Cu/Zn-superoxide dismutase (Cu/Zn-SOD)
Ligand 3,5-dichloro-2-hydroxybenzoic acid
Binding Energy Favorable (specific values depend on software)
Primary Interactions Van der Waals forces, Hydrogen bonding
Key Interacting Residues (Illustrative) Gly, Ala, Ser, Arg

Source: Based on findings from a molecular docking simulation of a close analogue. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov A simple form of QSPR is the linear relationship established between the LUMO energies and reduction potentials of substituted benzophenones. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a more advanced three-dimensional QSAR (3D-QSAR) technique. It generates a predictive model by relating the biological activity of a series of compounds to their 3D steric and electrostatic properties. nih.govkoreascience.kr To perform a CoMFA study, a set of molecules with known activities are structurally aligned. The steric and electrostatic interaction fields are then calculated around each molecule on a grid. Using statistical methods like Partial Least Squares (PLS), a relationship is derived between these field values and the activities.

The results of a CoMFA model are often visualized as 3D contour maps.

Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, and red contours show where negative charges enhance activity.

These maps provide a powerful visual guide for designing new compounds with improved properties. A reliable CoMFA model is characterized by strong statistical parameters, including a high cross-validated correlation coefficient (q²) and a high non-cross-validated coefficient (r²). nih.govkoreascience.kr While a specific CoMFA study on this compound is not available, this methodology could be applied to a series of benzophenone derivatives to guide the development of new agents for specific applications.

Table 4: Typical Statistical Parameters for a Predictive CoMFA Model

ParameterSymbolTypical ValueDescription
Cross-validated Coefficient> 0.5Indicates the internal predictive ability of the model.
Non-cross-validated Coefficient> 0.6Measures the goodness of fit of the model.
Standard Error of EstimateSEELow valueRepresents the standard deviation of the residuals.
Predictive r-squaredr²_pred> 0.6Measures the predictive power on an external test set.
Optimal Number of ComponentsONCVariesThe number of latent variables used in the PLS model.

Source: Based on general criteria for robust 3D-QSAR models. nih.govkoreascience.kr

Mechanistic Investigations of Biological Activities of 3,5 Dichloro 2 Hydroxybenzophenone

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Enzyme inhibitors can modulate biological pathways, offering therapeutic potential. The following sections detail the known inhibitory activities of 3,5-Dichloro-2-hydroxybenzophenone against several key enzyme classes.

Detailed molecular docking and crystallographic studies specifically for this compound with the enzyme classes discussed below are not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds. For instance, research on 3,5-dichloro-2-hydroxybenzoic acid, a compound with a similar dichlorinated phenolic ring, has shown that its binding to enzymes like Cu/Zn-superoxide dismutase is driven primarily by van der Waals forces and hydrogen bond interactions nih.gov. It is plausible that the 3,5-dichloro-2-hydroxyphenyl moiety of the benzophenone (B1666685) molecule engages in similar interactions, where the hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, and the chlorinated phenyl rings can form hydrophobic and van der Waals interactions within an enzyme's active site.

The inhibitory potential of this compound has been explored against several enzyme classes, though comprehensive data remains limited for some.

Cyclooxygenase (COX) enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated at sites of inflammation nih.gov. Inhibition of COX-2 is a primary target for anti-inflammatory drugs nih.gov.

Currently, specific research data detailing the inhibitory activity of this compound against COX-1 or COX-2 enzymes is not available in the reviewed scientific literature.

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce lipid mediators involved in inflammatory responses. Research into LOX inhibitors is an active area for developing anti-inflammatory therapies.

While direct studies on this compound are scarce, research on other molecular scaffolds has highlighted the importance of the dichloro-substitution pattern. For example, studies on derivatives of 2-phenylthiomethyl indole (B1671886) showed that compounds with a 3,5-dichloro substitution on the phenyl ring exhibited higher potency for inhibiting 5-LOX activity compared to other di-substituted isomers. This suggests that the 3,5-dichloro substitution pattern can be a favorable feature for the inhibition of this enzyme class, although specific inhibitory data for this compound is needed for confirmation.

Pancreatic lipase (B570770) is a critical enzyme in the digestive system, responsible for hydrolyzing dietary fats. The inhibition of this enzyme is a well-established strategy for managing obesity nih.govdrugbank.com. Polyphenolic compounds are a major class of natural product-based pancreatic lipase inhibitors nih.govnih.gov.

As a polyphenolic structure, this compound falls into a chemical class known to contain pancreatic lipase inhibitors. The general mechanism involves the binding of polyphenols to the enzyme, often through hydrogen bonds and hydrophobic interactions, which occludes the active site nih.gov. However, specific experimental studies quantifying the inhibitory effect (e.g., IC₅₀ value) of this compound on pancreatic lipase have not been identified in the reviewed literature.

Table 1: Pancreatic Lipase Inhibition Data

CompoundIC₅₀ ValueSource
This compoundData not availableN/A

A data table is provided as requested by the format, but no specific data for the target compound could be located in the searched literature.

Catechol 2,3-dioxygenase is an enzyme, typically found in bacteria, that plays a role in the degradation of aromatic compounds. It contains an iron atom at its active site which is crucial for its catalytic function researchgate.netscielo.br.

There are no specific studies reporting the inhibition of catechol 2,3-dioxygenase by this compound. However, research on simpler chlorinated compounds has shown inhibitory activity. For example, 3-chlorocatechol (B1204754) is a potent noncompetitive or mixed-type inhibitor of the enzyme researchgate.netnih.gov. The proposed mechanism of inhibition for these related molecules involves the removal of the essential iron ion from the active site, a process known as chelation researchgate.netnih.gov. Given its structure, it is conceivable that this compound could also interact with the enzyme's iron cofactor, but experimental verification is required.

Table 2: Catechol 2,3-Dioxygenase Inhibition Data

CompoundInhibition Constant (Kᵢ)MechanismSource
This compoundData not availableData not availableN/A
3-Chlorocatechol0.14 µMNoncompetitive/Mixed researchgate.netnih.gov
4-Chlorocatechol50 µMNoncompetitive/Mixed researchgate.net

Inhibition of Specific Enzyme Classes:

DNA Topoisomerase II (Topo II) and Casein Kinase II (CKII)

DNA topoisomerase II (Topo II) is a critical enzyme in cellular processes, regulating DNA topology during replication, transcription, and chromosome segregation. Its activity is essential for cell proliferation, making it a significant target for various therapeutic agents. Casein Kinase II (CKII), a protein serine/threonine kinase, has been shown to interact with and phosphorylate Topo II. This phosphorylation can modulate Topo II activity and its response to inhibitors.

Research has demonstrated that Topo II and CKII can form a stable and catalytically active molecular complex. nih.govnih.gov The formation of this complex, which is facilitated by the beta subunit of CKII, can occur after Topo II is phosphorylated by the kinase. nih.gov Both enzymes retain their individual catalytic activities within this complex. nih.gov The interaction between these two proteins is influenced by naturally occurring polyamines and polyanionic compounds. nih.gov

The phosphorylation of Topo II by CKII has been found to decrease the inhibitory effect of certain anticancer drugs that act as catalytic inhibitors of Topo II, such as ICRF-193. nih.gov This suggests that the phosphorylation state of Topo II can influence the efficacy of Topo II-targeting therapies. While the precise impact of this compound on the Topo II-CKII complex has not been specifically detailed in available research, the known interaction between these two enzymes provides a potential avenue for the compound's biological effects, should it be found to modulate this interaction.

Antimicrobial and Antifungal Mechanisms

The benzophenone scaffold is a common feature in a variety of natural and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial and antifungal effects. nih.govrsc.org

Modes of Action against Bacterial Pathogens

While direct studies on the antimicrobial mode of action of this compound are limited, research on related compounds provides valuable insights. Derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety have demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive pathogens. nih.gov For instance, certain 5-oxopyrrolidine derivatives bearing this substituent have shown promising activity against strains of Staphylococcus aureus. nih.gov

A plausible mechanism of action for benzophenone derivatives involves the disruption of the bacterial cell wall. nih.gov This can lead to increased permeability of the cell membrane and ultimately, cell death. The presence of hydroxyl and halogen substituents on the benzophenone structure is often crucial for its antimicrobial efficacy.

Antifungal Efficacy and Molecular Pathways

Derivatives of this compound have also been investigated for their antifungal properties. A hydrazone derivative incorporating the 3,5-dichloro-2-hydroxyphenyl group has shown notable activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus strains. nih.gov

A primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. drugbank.comnih.gov Azole antifungals, for example, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key step in ergosterol production. nih.govresearchgate.net While the specific molecular target of this compound in fungi has not been definitively identified, interference with ergosterol synthesis or other critical pathways like chitin (B13524) synthesis or mitochondrial function remain potential mechanisms of its antifungal action. nih.govnih.govmdpi.com

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are well-documented, and benzophenone derivatives are no exception. These properties are generally attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Radical Scavenging Properties and Redox Activity

Cellular Antioxidant Defense Pathways

In addition to direct radical scavenging, compounds can exert antioxidant effects by modulating endogenous antioxidant defense pathways. A crucial pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes. frontiersin.orgnih.gov

Studies on a structurally related compound, 3,5-dichloro-2-hydroxybenzoic acid, have shown that it can induce a dose-dependent increase in intracellular superoxide (B77818) dismutase (SOD) activity. nih.gov SOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The interaction with and modulation of SOD activity may represent a key aspect of the biological effects of such halogenated phenolic compounds. nih.gov While direct evidence is lacking for this compound, its structural similarity suggests that it might also influence cellular antioxidant defense mechanisms, potentially through the Nrf2 pathway or by directly interacting with antioxidant enzymes like SOD. nih.govmdpi.com

Anticancer Mechanisms of Action

The potential of this compound as an anticancer agent is being explored through its impact on fundamental cellular processes that are hallmarks of cancer. Research is beginning to shed light on its ability to interfere with the uncontrolled cell division characteristic of tumors, to trigger their self-destruction, and to disrupt the communication networks that fuel their growth and survival.

Cell Cycle Regulation and Arrest Induction

The regulation of the cell cycle is a critical process that ensures the fidelity of cell division. In cancer, this regulation is often compromised, leading to unchecked proliferation. The ability of a compound to halt the cell cycle in cancer cells is a key indicator of its therapeutic potential. While the broader extract from Daldinia eschscholtzii has been noted for its potential to inhibit cancer development by affecting the cell cycle, specific studies detailing the role of this compound in this process are still needed to fully understand its impact. researchgate.net The progression of cancer is often linked to the dysregulation of cyclin-dependent kinases (CDKs), which are pivotal in orchestrating the phases of the cell cycle. Future research will likely focus on whether this compound can specifically target these kinases to induce cell cycle arrest.

Apoptosis Induction and Related Signaling Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells frequently develop mechanisms to evade apoptosis, contributing to their survival and the growth of tumors. A crucial aspect of anticancer drug discovery is the identification of compounds that can re-initiate this process in malignant cells. The extract containing this compound has been suggested to have a role in inhibiting processes that prevent apoptosis. researchgate.net The detailed molecular mechanisms, such as the activation of caspases or the modulation of the Bcl-2 family of proteins by this specific compound, remain a key area for future investigation.

Modulation of Cellular Signaling Pathways and Cascade Inhibition

The survival and proliferation of cancer cells are heavily dependent on a complex network of intracellular signaling pathways. The ability of this compound to interfere with these pathways is a central focus of its mechanistic investigation.

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is hyperactivated in many cancers. At present, there is no direct evidence from published studies specifically linking this compound to the modulation of the PI3K/AKT pathway. Elucidating whether this compound can inhibit key components of this pathway, such as the phosphorylation of AKT, will be a significant step in understanding its anticancer potential.

The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its aberrant activation is a hallmark of many cancers, where it promotes cell proliferation, survival, and metastasis. Currently, specific data on the effect of this compound on the NF-κB pathway is not available in the scientific literature. Investigating its potential to inhibit NF-κB activation or the translocation of NF-κB subunits to the nucleus would provide valuable insights into its mode of action.

The AMPK pathway acts as a cellular energy sensor and, when activated, can halt cell growth and proliferation, making it a target for cancer therapy. There are currently no studies that specifically report on the interaction between this compound and the AMPK pathway. Determining whether this compound can activate AMPK, and through what upstream mechanisms, will be an important avenue for future research into its metabolic impact on cancer cells.

Interaction with DNA and Microtubules

There is currently no specific scientific literature available that details the direct interaction of this compound with DNA or microtubules. Such interactions are important mechanisms for many anticancer drugs. DNA intercalating agents or microtubule-targeting agents can disrupt cell division and induce apoptosis. Molecular docking simulations have been used to study the interaction of related compounds, such as 3,5-dichloro-2-hydroxybenzoic acid, with proteins like Cu/Zn-superoxide dismutase, indicating that hydrogen bonding and van der Waals forces are significant in these interactions. nih.gov However, similar studies involving this compound and its potential binding to DNA or tubulin have not been reported.

Modulation of Endoplasmic Reticulum Activity

The endoplasmic reticulum (ER) plays a critical role in protein folding and cellular stress responses. dovepress.com The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger cell death. dovepress.commdpi.com Chemical chaperones that can alleviate ER stress are being investigated as potential therapeutic agents for various diseases. dovepress.comnih.gov

There are no direct studies demonstrating that this compound modulates endoplasmic reticulum activity. Research on other compounds has shown that ER stress can be a target for therapeutic intervention. For example, salubrinal (B1681411) is a known inhibitor of ER stress, and various synthetic compounds are being screened for similar activities. dovepress.com While some benzamide (B126) derivatives have shown potential in protecting against ER stress-induced cell death, specific investigations into this compound's role in this pathway are absent from the scientific literature. dovepress.com

Environmental Fate and Transformation Pathways of 3,5 Dichloro 2 Hydroxybenzophenone

Photodegradation Mechanisms in Aquatic Environments

In surface waters, the fate of 3,5-Dichloro-2-hydroxybenzophenone is significantly influenced by sunlight-induced photochemical reactions. These processes can be categorized into direct and indirect photolysis, leading to a variety of transformation products.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. Organic UV filters, including benzophenones, contain chromophore groups capable of absorbing light at wavelengths present in sunlight. The direct photolysis of the related compound benzophenone-4 (BP-4) is believed to proceed via the homolytic breaking of the O-H bond of the phenolic group, resulting in the formation of a phenoxy radical unito.it. A similar mechanism can be postulated for this compound.

Table 1: Comparative Photolysis Data for Related Benzophenone (B1666685) Compounds

Compound Quantum Yield (Φ) Predominant Pathway Reference
Benzophenone-4 (3.2±0.6)⋅10⁻⁵ Direct Photolysis unito.it

Note: This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Indirect photodegradation involves the transformation of a compound by reactive species generated by other light-absorbing substances in the water, known as photosensitizers researchgate.net. Key reactive species in aquatic environments include hydroxyl radicals (•OH) and the excited triplet states of chromophoric dissolved organic matter (³DOM*) researchgate.netmdpi.com.

Hydroxyl radicals are highly reactive and can degrade a wide range of organic pollutants nih.gov. The reaction rate constants of benzophenones with •OH are typically high, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹ unito.it. Chromophoric dissolved organic matter (CDOM), a significant component of natural waters, can absorb sunlight and form excited triplet states (³DOM) mdpi.com. These excited states can then transfer energy to other molecules, including oxygen (forming singlet oxygen, ¹O₂) or directly to the pollutant, leading to its degradation mdpi.comnih.gov. The reaction with ³DOM is a primary photodegradation pathway for many organic micropollutants mdpi.com. The presence of DOM can, however, also have an inhibitory effect through light shielding and scavenging of reactive species mdpi.com.

The photodegradation of benzophenones can lead to the formation of various transformation products. For benzophenone itself, exposure to sunlight can result in the formation of hydroxylated derivatives such as 3-hydroxybenzophenone and 4-hydroxybenzophenone (B119663), a process that is thought to involve photochemically generated hydroxyl radicals researchgate.net. The photodegradation of 2,4,6-trichlorophenol, a related chlorinated phenolic compound, has been shown to produce intermediates such as 2,6-dichloro-1,4-benzoquinone and 3,5-dichloro-2-hydroxy-1,4-benzoquinone scispace.com.

Based on these analogous transformations, the phototransformation of this compound may involve hydroxylation of the benzoyl ring or cleavage of the carbonyl bridge, leading to chlorinated benzoic acids and phenols. Further degradation could lead to the formation of smaller, more oxidized by-products.

Table 2: Potential Phototransformation Products of this compound

Potential Product Formation Pathway
Dichlorinated dihydroxybenzophenones Hydroxylation
3,5-Dichlorosalicylic acid Carbonyl bridge cleavage
2,4-Dichlorophenol (B122985) Carbonyl bridge cleavage

Note: This table is based on hypothesized pathways from related compounds and requires experimental verification for this compound.

Biodegradation Processes

Microbial degradation is a crucial process in the environmental attenuation of organic pollutants. The presence of chlorine atoms on the aromatic rings of this compound influences its susceptibility to microbial attack.

The biodegradation of chlorinated phenols often proceeds through an initial hydroxylation step to form a chlorocatechol, followed by ring cleavage d-nb.infonih.govnih.gov. For instance, the bacterial degradation of 2,4-dichlorophenol (2,4-DCP) can be initiated by a hydroxylase to form 3,5-dichlorocatechol d-nb.infonih.govresearchgate.net. This intermediate is then subject to ring cleavage by a dioxygenase enzyme, leading to the formation of linear metabolites that can enter central metabolic pathways d-nb.infonih.gov.

Several bacterial genera, such as Pseudomonas, Sphingomonas, and Rhodococcus, are known to degrade chlorinated aromatic compounds nih.govvu.nlmdpi.com. For example, Pseudomonas putida has been shown to mineralize 3-chlorocatechol (B1204754) nih.gov. While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, it is plausible that similar enzymatic machinery found in chlorophenol-degrading bacteria could be involved in its breakdown. The degradation of the related compound benzophenone-3 has been shown to occur under both oxic and anoxic conditions, with anaerobic biodegradation being a more favorable pathway nih.gov. The primary transformation product of benzophenone-3 biodegradation is 2,4-dihydroxybenzophenone, formed through O-demethylation nih.gov.

The degradation of another chlorinated compound, 3,5,6-trichloro-2-pyridinol (a metabolite of the insecticide chlorpyrifos), has been demonstrated by the fungal strain Cladosporium cladosporioides nih.govplos.orgresearchgate.net. This highlights that fungi may also play a role in the biodegradation of complex chlorinated organic molecules.

Biofilms are communities of microorganisms attached to surfaces and encased in a self-produced matrix of extracellular polymeric substances. These structures can play a significant role in the biodegradation of environmental pollutants researchgate.net. The biofilm matrix can concentrate pollutants from the surrounding water, making them more accessible to the embedded microorganisms. This can enhance the degradation of compounds that are present at low concentrations in the bulk water phase nih.gov.

While direct studies on the role of biofilms in the degradation of this compound are lacking, research on other chlorinated compounds suggests that biofilms can be effective in their removal. For example, biofilms have been studied for their role in the dechlorination of halogenated aliphatic compounds researchgate.net. However, the interaction of chlorinated compounds with biofilms can also lead to the formation of disinfection by-products in engineered systems where disinfectants like chlorine are present nih.gov. In natural environments, the complex microbial communities within biofilms may act synergistically to achieve the complete degradation of recalcitrant compounds like this compound.

Identification of Biotransformation Products and Metabolites

The biotransformation of benzophenones in the environment is a critical pathway influencing their persistence and potential ecological impact. In microbial systems, these compounds can be altered through various enzymatic reactions, leading to the formation of metabolites.

Research on benzophenone-3 (BP-3), a closely related compound, in soil aquifer treatment systems has identified several key biotransformation products. These include benzophenone-1 (BP-1), 4,4′-dihydroxybenzophenone (4DHB), 4-hydroxybenzophenone (4HB), and 2,2′-dihydroxy-4-methoxybenzophenone (DHMB) acs.orgnih.gov. The formation of these products suggests that demethylation and hydroxylation are significant biotransformation pathways.

For this compound, it is plausible that analogous microbial processes would occur. The primary routes of biotransformation could involve:

Dechlorination: The removal of one or both chlorine atoms from the aromatic ring, a common microbial process for halogenated compounds, which would reduce the compound's toxicity.

Hydroxylation: The addition of hydroxyl (-OH) groups to the benzoyl or phenolic rings, potentially increasing the compound's polarity and susceptibility to further degradation.

Ring Cleavage: More extensive degradation could lead to the breaking of the aromatic rings, ultimately resulting in smaller organic acids that can be integrated into microbial metabolic cycles.

The specific metabolites resulting from these processes would depend on the microbial communities present and the prevailing redox conditions of the environment.

Table 1: Potential Biotransformation Pathways and Products of Chlorinated Benzophenones

Transformation Pathway Expected Metabolite Type Parent Compound Example Observed Metabolites Reference
Demethylation Dihydroxybenzophenone Benzophenone-3 (BP-3) Benzophenone-1 (BP-1) acs.orgnih.gov
Hydroxylation Dihydroxybenzophenone Benzophenone-3 (BP-3) 4,4′-dihydroxybenzophenone (4DHB) acs.orgnih.gov
Reductive Dechlorination Monochloro- or non-chlorinated hydroxybenzophenone This compound Hypothetical N/A
Oxidative Ring Cleavage Aliphatic acids Benzophenone-3 (BP-3) Hypothetical N/A

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies highly effective in degrading recalcitrant organic pollutants like benzophenones. These processes generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds.

Studies on benzophenone-4 (BP-4) have demonstrated the efficacy of AOPs such as UV/H₂O₂ and UV/TiO₂. The UV/H₂O₂ process, for instance, achieved complete removal of BP-4 and its by-products within 10 minutes of reaction time nih.gov. The degradation kinetics for BP-4 by UV/H₂O₂ and UV/TiO₂ were found to follow pseudo-first-order reactions nih.gov. Similarly, investigations into BP-3 degradation using a UV/chlorination process showed that the contribution of •OH radicals was most significant under acidic conditions, while reactive chlorine species played a larger role at neutral and basic pH values researchgate.netelsevierpure.com.

For this compound, AOPs are expected to be an effective treatment method. The degradation process would likely be initiated by •OH attacking the aromatic rings, leading to a cascade of reactions including hydroxylation, dechlorination, and eventual ring-opening, mineralizing the compound to CO₂, H₂O, and chloride ions.

Table 2: Efficacy of Advanced Oxidation Processes on Benzophenone Analogues

AOP Method Target Compound Removal Efficiency Key Findings Reference
UV/H₂O₂ Benzophenone-4 (BP-4) 100% removal in 10 min Follows pseudo-first-order kinetics (k_app = 0.48 min⁻¹) nih.gov
UV/TiO₂ Benzophenone-4 (BP-4) 100% removal in 50 min Follows pseudo-first-order kinetics (k_app = 0.08 min⁻¹) nih.gov
UV/Chlorination Benzophenone-3 (BP-3) pH-dependent •OH radicals dominate at acidic pH; reactive chlorine species dominate at neutral/basic pH researchgate.netelsevierpure.com
Chlorination Benzophenone-4 (BP-4) 76% removal in 80 min Forms a persistent by-product nih.gov

Environmental Distribution and Accumulation in Environmental Compartments

The distribution of benzophenones in the environment is widespread due to their extensive use in personal care products and the inefficiency of conventional wastewater treatment plants in removing them completely nih.gov.

Benzophenones are frequently detected in various aquatic compartments, with concentrations ranging from nanograms to micrograms per liter nih.gov. For example, BP-3 has been reported in river water at concentrations up to 2031 ng/L, in seawater at 34.3 µg/L, and in wastewater influent at 10.4 µg/L nih.gov.

The fate of this compound in aquatic systems will be influenced by its physicochemical properties, such as water solubility and its octanol-water partition coefficient (Kow). Its chlorinated structure may increase its lipophilicity compared to non-chlorinated analogues, suggesting a higher potential for sorption to suspended solids and sediments.

In sunlit surface waters, photodegradation is a significant transformation pathway. Studies on BP-3 in natural waters have shown that its photolysis is faster than in pure water, a phenomenon attributed to indirect photodegradation processes nih.gov. In freshwater, both triplet-excited dissolved organic matter (³DOM) and •OH radicals contribute to its degradation, while in seawater, ³DOM is the primary driver nih.gov. Given its structure, this compound is also expected to undergo both direct and indirect photolysis in aquatic environments. Furthermore, in environments like chlorinated seawater swimming pools, reactions with chlorine and bromine can lead to the formation of halogenated byproducts nih.gov.

Table 3: Reported Concentrations of Benzophenone Analogues in Aquatic Environments

Compound Aquatic System Concentration Range Location Reference
Benzophenone-3 (BP-3) River Water up to 2031 ng/L N/A nih.gov
Benzophenone-3 (BP-3) Seawater up to 34.3 µg/L N/A nih.gov
Benzophenone-3 (BP-3) Wastewater Influent up to 10.4 µg/L N/A nih.gov
Benzophenone-4 (BP-4) River Water up to 849 ng/L Spain nih.gov
Benzophenone-4 (BP-4) Wastewater up to 4858 ng/L Spain nih.gov

Soil Aquifer Treatment (SAT), a form of managed aquifer recharge (MAR), can be an effective barrier against contaminants like benzophenones. The removal mechanisms in these systems are a combination of sorption to soil and sediment particles and biodegradation by subsurface microbial communities nsf.gov.

Recent research on the fate of BP-3 in SAT systems highlights the crucial role of biofilms, which can act as both accumulators and biodegraders of hydrophobic compounds acs.orgnih.gov. The study monitored BP-3 and its transformation products (BP-1, 4DHB, 4HB) in water, sediments, and biofilms. It was found that amending the system with a reactive barrier of clay and compost enhanced the removal of all tested UV filters by promoting biochemical activity and biofilm development acs.orgnih.gov.

Given its chlorinated and hydrophobic nature, this compound would be expected to exhibit strong sorption to the organic carbon fraction in soil and aquifer materials. Biodegradation would likely proceed under both aerobic and anaerobic conditions, although the rates and pathways would be highly dependent on the specific redox conditions within the SAT system acs.org. The presence of chlorine atoms may make it more resistant to degradation compared to non-chlorinated benzophenones, potentially leading to longer persistence in the subsurface.

Industrial and Material Science Applications of 3,5 Dichloro 2 Hydroxybenzophenone

Role as UV Absorber and Photostabilizer

3,5-Dichloro-2-hydroxybenzophenone, a derivative of 2-hydroxybenzophenone (B104022), is utilized in various industrial applications, primarily for its ability to protect materials from degradation caused by ultraviolet (UV) radiation. This class of compounds is a staple in the formulation of light-stabilized systems for polymers and coatings. longchangchemical.comscconline.org

The primary mechanism by which 2-hydroxybenzophenone and its derivatives, such as this compound, provide photostabilization is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This highly efficient, reversible process allows the molecule to absorb harmful UV radiation and dissipate it as harmless thermal energy.

The process can be described in the following steps:

Ground State (Enol Form) : In its normal state, the molecule exists in an "enol" tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. longchangchemical.comnih.gov

Photoexcitation : Upon absorbing a UV photon, the molecule is promoted to an electronically excited singlet state (E*). nih.gov

Proton Transfer : In this excited state, a very rapid, sub-picosecond proton transfer occurs from the phenolic hydroxyl group (the proton donor) to the carbonyl oxygen (the proton acceptor). nih.govnih.gov This creates an excited-state "keto" tautomer (K*).

Energy Dissipation : The excited keto tautomer is unstable and quickly returns to its ground state through non-radiative decay, releasing the absorbed energy as heat. nih.gov

Reverse Proton Transfer : Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol form. The molecule is now ready to absorb another UV photon.

This cyclic process is exceptionally efficient and robust, allowing a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed or degraded itself. uvabsorber.com This photostability makes it an excellent candidate for long-term protection of materials. capes.gov.br The presence of chlorine atoms on the phenyl ring can modify the absorption spectrum, potentially red-shifting the absorption peak and enhancing its effectiveness in specific UV regions. longchangchemical.com

Mechanism of Photostabilization via ESIPT
StepProcessMolecular StateDescription
1UV AbsorptionGround State (Enol) → Excited State (Enol)The molecule absorbs a high-energy UV photon, moving to an excited electronic state.
2ESIPTExcited State (Enol) → Excited State (Keto)An ultrafast intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen. nih.gov
3Non-Radiative DecayExcited State (Keto) → Ground State (Keto)The excited keto form relaxes to its ground state, dissipating the absorbed energy as heat.
4Reverse Proton TransferGround State (Keto) → Ground State (Enol)The molecule reverts to its original, stable enol form, ready to begin another cycle.

The effectiveness of 2-hydroxybenzophenones as photostabilizers has led to their widespread use in a variety of materials. longchangchemical.comuvabsorber.com They are incorporated into plastics, coatings, adhesives, and elastomers to prevent the detrimental effects of UV exposure, which include discoloration (yellowing), chalking, cracking, and the loss of physical properties like strength and flexibility. uvabsorber.com

UV absorbers like this compound are often used in combination with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), to achieve a synergistic effect. uvabsorber.com While the benzophenone (B1666685) absorbs the damaging UV radiation, the HALS scavenge any free radicals that may still form, providing a comprehensive stabilization system. uvabsorber.com

Specific application areas include:

Polyolefins: Used to enhance the light stability of polypropylene (B1209903) and polyethylene. uvabsorber.com

Coatings: Incorporated into automotive clear coats, industrial finishes, and wood varnishes to protect both the coating and the underlying substrate.

Polyesters: Provides UV protection for cold-cured polyester (B1180765) resins. uvabsorber.com

The choice of a specific benzophenone derivative depends on factors such as its UV absorption spectrum, compatibility with the host polymer, volatility, and solubility. scconline.org

Precursor and Intermediate in Organic Synthesis

Beyond its role as a UV stabilizer, the benzophenone scaffold is a valuable building block in organic chemistry. This compound serves as a precursor and intermediate for creating more complex molecules with specific functions.

The 2-hydroxybenzophenone structure is the basis for a class of fluorophores that exhibit ESIPT-based dual emission. nih.gov By modifying the benzophenone core, for example, by adding electron-donating groups, chemists can synthesize novel materials with tunable emission colors. nih.gov These fluorophores have potential applications in sensors, imaging, and organic light-emitting devices (OLEDs). nih.gov

Furthermore, while benzophenone itself is an achiral molecule, it can crystallize in a chiral form. researchgate.netelsevierpure.com This property is of interest in the field of materials science and stereochemistry. More broadly, benzophenone derivatives are used as precursors in the synthesis of complex chiral molecules. For instance, chiral hexynones, which are valuable precursors for photosynthetic hydroporphyrins, can be synthesized using methodologies that involve benzophenone-related structures. rsc.org

The 3,5-dichloro-2-hydroxyphenyl moiety is a recognized scaffold in medicinal chemistry for the development of new therapeutic agents. Recent research has demonstrated that derivatives containing this specific chlorinated phenyl group can be synthesized and exhibit significant biological activity. nih.govnih.gov

Coordination Chemistry and Metal Complexation of 3,5 Dichloro 2 Hydroxybenzophenone

Ligand Properties and Chelation Modes

3,5-Dichloro-2-hydroxybenzophenone possesses key functional groups that enable it to coordinate with metal ions. The hydroxyl (-OH) group and the carbonyl (C=O) group are positioned in such a way that they can form a stable six-membered ring upon chelation with a metal ion. This bidentate coordination, involving the phenolic oxygen and the carbonyl oxygen, is a common feature.

In many instances, this compound is first converted into a Schiff base. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), typically formed by the condensation of a primary amine with an aldehyde or ketone. jmchemsci.comimpactfactor.org Schiff bases derived from this compound (or its aldehyde precursor, 3,5-dichlorosalicylaldehyde) introduce an additional coordination site, the imine nitrogen. canchemtrans.caresearchgate.net This often leads to bidentate chelation through the phenolic oxygen and the imine nitrogen, which is a well-documented coordination mode. canchemtrans.caresearchgate.net The specific chelation behavior can be influenced by the nature of the amine used to form the Schiff base, the metal ion, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. canchemtrans.ca The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A common strategy for creating versatile ligands from this compound involves its precursor, 3,5-dichlorosalicylaldehyde (B181256). canchemtrans.caresearchgate.netnih.govresearchgate.net This aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. canchemtrans.caresearchgate.net For example, a Schiff base can be synthesized by reacting 3,5-dichlorosalicylaldehyde with an amine like sulfanilamide (B372717) in a methanolic solution. canchemtrans.ca

The subsequent synthesis of metal complexes is often achieved by refluxing the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or other stoichiometric ratio in a solvent like methanol (B129727). canchemtrans.caroyalliteglobal.com The solid metal complex that precipitates upon cooling can be isolated by filtration, washed, and dried. canchemtrans.ca These complexes are often colored and stable in air and moisture. canchemtrans.ca

Characterization of these Schiff base metal complexes involves a suite of analytical methods:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-O) upon complexation. canchemtrans.caresearchgate.netroyalliteglobal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. canchemtrans.caresearchgate.netajol.info

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal ion. canchemtrans.caresearchgate.netchemrevlett.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. canchemtrans.caresearchgate.net

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. canchemtrans.cachemijournal.com

Thermal Analysis (TGA): To study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules. canchemtrans.caresearchgate.net

X-ray Diffraction (XRD): For the definitive determination of the solid-state structure and geometry of the complexes. canchemtrans.caresearchgate.net

This compound and its Schiff base derivatives form stable complexes with a range of divalent transition metal ions. The coordination environment around the metal ion in these complexes can vary, leading to different geometries.

Copper(II) Complexes: Cu(II) complexes with Schiff bases derived from 3,5-dichlorosalicylaldehyde have been synthesized and characterized. canchemtrans.caresearchgate.net Spectroscopic and analytical data often suggest a specific geometry for these complexes. rsc.org For instance, studies on related Schiff base complexes indicate that Cu(II) can adopt geometries such as square planar. nih.gov

Nickel(II) Complexes: Ni(II) readily forms complexes with these ligands. canchemtrans.cachemijournal.com The synthesis often involves reacting a nickel salt like nickel(II) acetate (B1210297) or nickel(II) chloride with the Schiff base ligand. canchemtrans.cachemijournal.commdpi.com Depending on the specific ligand and reaction conditions, Ni(II) complexes can exhibit various geometries, with octahedral being a common suggestion based on spectral and magnetic data. chemijournal.com Some Ni(II) complexes have been found to be non-electrolytes. chemijournal.com

Zinc(II) Complexes: Zn(II) complexes with ligands derived from this compound have been investigated. ajol.inforesearchgate.net For instance, Zn(II) complexes with thiosemicarbazone derivatives of 5-chloro-2-hydroxy-benzophenone have been synthesized and characterized. researchgate.net In these complexes, the zinc atom is often found in a tetrahedral coordination environment. researchgate.net The synthesis can be carried out by reacting a zinc salt with the ligand, sometimes in the presence of another co-ligand. ajol.info

Manganese(II) Complexes: Mn(II) complexes with Schiff bases derived from 3,5-dichlorosalicylaldehyde have been reported. canchemtrans.caresearchgate.net The synthesis is typically achieved by reacting a manganese salt with the pre-synthesized ligand. rsc.orgtsijournals.comekb.eg Characterization data often points towards an octahedral geometry for these Mn(II) complexes. researchgate.net

Cobalt(II) Complexes: Co(II) also forms complexes with these types of ligands. canchemtrans.caasianpubs.orgresearchgate.netnih.gov The synthesis follows general procedures of reacting a cobalt salt with the Schiff base. canchemtrans.canih.gov Spectroscopic and magnetic studies are used to propose the geometry of the resulting Co(II) complexes, which can be, for example, tetrahedral or octahedral. nih.govasianpubs.orgresearchgate.net

The following table summarizes the synthesis and characterization of some representative metal complexes.

Metal IonLigand TypeSynthetic MethodCharacterization TechniquesProposed Geometry
Cu(II) Schiff base from 3,5-dichlorosalicylaldehydeRefluxing ligand with CuCl₂·2H₂OIR, ¹H NMR, Mass Spec, UV-Vis, TGASquare Planar nih.gov
Ni(II) Schiff base from 3,5-dichlorosalicylaldehydeRefluxing ligand with Ni(CH₃COO)₂·4H₂OIR, ¹H NMR, Mass Spec, UV-Vis, TGAOctahedral chemijournal.com
Zn(II) Thiosemicarbazone of 5-chloro-2-hydroxy-benzophenoneReaction with ZnCl₂IR, ¹H NMR, X-ray DiffractionTetrahedral researchgate.net
Mn(II) Schiff base from 3,5-dichlorosalicylaldehydeRefluxing ligand with Mn(NO₃)₂IR, ¹H NMR, Mass Spec, UV-Vis, TGAOctahedral researchgate.net
Co(II) Schiff base from 3,5-dichlorosalicylaldehydeRefluxing ligand with Co(NO₃)·6H₂OIR, ¹H NMR, Mass Spec, UV-Vis, TGATetrahedral/Octahedral nih.govasianpubs.org

Biological and Catalytic Relevance of Metal Complexes

The metal complexes of Schiff bases derived from this compound have attracted considerable attention due to their potential biological and catalytic applications. The coordination of the metal ion to the ligand can enhance its biological activity compared to the free ligand.

Research has shown that these metal complexes exhibit a range of biological activities. For instance, some Schiff base complexes have been screened for their in-vitro antimicrobial activity against various bacterial and fungal strains. canchemtrans.caresearchgate.net Furthermore, the anticancer potential of these compounds has been explored, with some complexes showing inhibitory effects against cancer cell lines like HeLa. canchemtrans.caresearchgate.net The presence of halogen atoms in the ligand structure is often considered to contribute to the antimicrobial properties of the Schiff bases and their metal complexes. canchemtrans.ca

In the realm of catalysis, transition metal complexes are widely studied for their ability to catalyze various organic reactions. While specific catalytic applications for complexes of this compound are not extensively detailed in the provided context, related transition metal complexes are known to be active catalysts in processes such as hydrogenation and oxidation. chemrevlett.comrsc.orgmdpi.commdpi.com The design of the ligand and the choice of the metal ion are crucial in determining the catalytic efficiency and selectivity of the resulting complex.

Analytical Method Development for 3,5 Dichloro 2 Hydroxybenzophenone

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are central to the separation, identification, and quantification of 3,5-Dichloro-2-hydroxybenzophenone. The choice of method often depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing non-volatile or thermally labile compounds like this compound. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.

A common approach for the analysis of related dichlorophenols involves reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid is effective for separating dichlorophenols. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses, characteristic of UPLC methods. sielc.com

Detailed chromatographic conditions for the analysis of this compound have been documented, employing a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm) with a gradient elution. massbank.euufz.de153.126.167 The mobile phase typically consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). massbank.euufz.de153.126.167 A representative gradient profile is shown in the table below.

Table 1: Illustrative HPLC/UPLC Gradient for this compound Analysis. massbank.euufz.de153.126.167

Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0.0982
1.0982
2.08020
16.5298
22.0298
22.1982
27.0982

This table is interactive. You can sort and filter the data.

Under these conditions, with a flow rate of 0.3 mL/min and a column temperature of 40 °C, this compound has a retention time of approximately 15.407 minutes. massbank.euufz.de153.126.167

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is a cornerstone for identifying and quantifying a wide range of environmental contaminants.

In a typical GC-MS setup for environmental analysis, a capillary column such as a Thermo Scientific™ TraceGOLD™ TG-5-SilMS (60 m × 0.25 µm × 0.25 mm ID) is used. thermofisher.com The gas chromatograph is coupled to a mass spectrometer, often a triple quadrupole system, which provides high sensitivity and selectivity. thermofisher.com For the analysis of trace contaminants in water, automated sample preparation can be followed by a large volume injection into the GC system. thermofisher.com

The performance of GC-MS methods is often evaluated by parameters such as linearity, repeatability, and instrument detection limits. For many environmental pollutants, calibration curves show excellent linearity (R² > 0.995) over a range of concentrations (e.g., 5 to 1000 ng/L). thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting minute quantities of this compound, particularly in complex biological matrices like umbilical cord blood, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

A validated method for analyzing UV filters, including benzophenone (B1666685) derivatives, in cord blood utilizes a QqLIT hybrid mass spectrometer. nih.gov Detection is performed in selected reaction monitoring (SRM) mode, which significantly enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For this compound, a precursor ion [M-H]⁻ at m/z 264.9829 is typically selected in negative ionization mode. massbank.euufz.de153.126.167 The fragmentation of this precursor ion at different collision energies yields specific product ions that are used for quantification and confirmation. massbank.euufz.de

Table 2: Mass Spectrometric Parameters for this compound. massbank.euufz.de153.126.167

ParameterValue
InstrumentLC-ESI-QTOF
Ionization ModeESI Negative
Precursor Ion [M-H]⁻ (m/z)264.9829
Fragmentation ModeCID
Collision Energies (V)40, 90, 150

This table is interactive. You can sort and filter the data.

The use of electrospray ionization (ESI) is common, and the method can achieve very low limits of detection, in the range of 0.01–0.42 ng/mL for related compounds in complex matrices. nih.gov

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest from complex matrices before chromatographic analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase and a liquid phase. It is effective for cleaning up and concentrating analytes from various samples. The choice of sorbent material is crucial and depends on the chemical properties of the analyte and the matrix. For compounds like this compound, which has polar functional groups and a nonpolar backbone, a mixed-mode sorbent combining reversed-phase and ion-exchange properties can be highly effective.

Microextraction by Packed Sorbent (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE, offering several advantages such as reduced sample and solvent volumes, faster sample processing, and the potential for automation. core.ac.uknih.gov In MEPS, a small amount of sorbent (typically 1-2 mg) is packed into a syringe. core.ac.uk This technique has been successfully applied to the extraction of a wide range of analytes from complex biological fluids like urine and plasma. core.ac.uk

The MEPS procedure involves a few simple steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. mdpi.com For compounds similar to this compound, a C18 sorbent can be used. greyhoundchrom.com For example, phenols in water samples have been successfully extracted using a C18 MEPS sorbent, followed by elution with methanol (B129727) and analysis by GC-MS. greyhoundchrom.com The ability to automate MEPS makes it a high-throughput technique suitable for routine analysis. researchgate.net

QuEChERS Extraction Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred sample preparation technique for the analysis of various organic contaminants, including benzophenone-type UV filters, in complex environmental and food matrices. mdpi.comsepscience.com Developed as a streamlined alternative to traditional, labor-intensive extraction methods, QuEChERS significantly reduces solvent consumption and sample handling time, thereby improving laboratory throughput and efficiency. sepscience.comsigmaaldrich.com The methodology is principally a two-step process involving a solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) for cleanup. sepscience.comportico.org Its flexibility allows for modifications to effectively extract target analytes like this compound from diverse and often challenging sample types such as soil and sludge. portico.org

The initial step involves extracting the analytes from the sample matrix using an organic solvent, most commonly acetonitrile, in the presence of buffering agents. sepscience.com Salts, such as magnesium sulfate (B86663) and sodium chloride, are then added to induce phase separation by removing water from the organic layer, a process known as "salting out." sepscience.com This partitions the target analytes into the acetonitrile layer while leaving many polar interferences in the aqueous phase. sepscience.com

The second stage, d-SPE, serves to "clean up" the extract by removing co-extracted matrix components that could interfere with subsequent instrumental analysis. sepscience.comsigmaaldrich.com This is achieved by adding a small amount of sorbent material directly to an aliquot of the supernatant from the first step. sigmaaldrich.com The choice of sorbent is critical and depends on the nature of the matrix interferences. Common sorbents include Primary Secondary Amine (PSA) for removing organic acids, sugars, and fatty acids; C18 for removing non-polar interferences like lipids; and Graphitized Carbon Black (GCB) for eliminating pigments and sterols. sigmaaldrich.com

For complex matrices like soil and sludge, modifications to the standard QuEChERS protocol are often necessary to achieve optimal results. portico.org Soil samples, for instance, may require a pre-hydration step if the water content is low, as adequate moisture is crucial for efficient partitioning. portico.orgchromatographyonline.com The complexity of sludge and sediment matrices, rich in organic matter and other potential interferences, often necessitates a carefully optimized combination of d-SPE sorbents to ensure a clean extract for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comunito.itnih.gov

Research on benzophenone-type UV filters demonstrates the successful application of QuEChERS across various environmental samples. Studies have reported high recovery rates (often between 70% and 120%) and good reproducibility for compounds structurally similar to this compound. mdpi.comsigmaaldrich.com For example, a QuEChERS method developed for ten different benzophenones in fish samples showed high reproducibility and efficiency. mdpi.com Similarly, a method for analyzing eight UV filters in waste sludge coupled QuEChERS with in-port derivatization for GC-MS/MS analysis, achieving high sensitivity and recovery. mdpi.comresearchgate.net

The following tables summarize typical parameters and findings from studies using QuEChERS for the extraction of benzophenones from environmental matrices.

Table 1: Example of a QuEChERS Protocol for Soil Samples

This table outlines a general procedure adapted from methodologies for pesticide residue analysis in soil, which is applicable to other organic analytes like benzophenones. chromatographyonline.com

StepProcedureDetails
1Sample HydrationFor dry soil (3 g), add 7 mL of water and allow to hydrate (B1144303) for 30 minutes. For moist soil (10 g), this step may be omitted.
2Solvent AdditionAdd 10 mL of acetonitrile to the 50 mL centrifuge tube containing the soil.
3ExtractionShake or vortex vigorously for 5 minutes to extract the analytes from the soil matrix.
4Salting OutAdd a pre-packaged salt mixture, typically containing 4 g MgSO₄ and 1 g NaCl, to the tube.
5Phase SeparationShake immediately for 2 minutes and then centrifuge for 5 minutes at ≥3000 rcf.
6d-SPE CleanupTransfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing sorbents (e.g., MgSO₄, PSA, C18).
7Final CleanupVortex the d-SPE tube for 1 minute and centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
8AnalysisFilter the purified supernatant through a 0.2 µm syringe filter into a vial for instrumental analysis.

This is a generalized procedure. Specific salt compositions and d-SPE sorbents may vary based on the target analyte and matrix characteristics. chromatographyonline.com

Table 2: Research Findings on QuEChERS for Benzophenone & UV Filter Analysis

This table presents findings from various studies on the extraction of benzophenones and other UV filters from complex matrices using QuEChERS-based methods.

MatrixTarget AnalytesExtraction Solventd-SPE SorbentsKey FindingsReference
Waste Sludge8 UV Filters (including BP-3)AcetonitrileNot specified, followed by in-port derivatizationMethod was rapid, sensitive, and green. Recoveries: 66–123%; RSDs: <25.6%. mdpi.com
Fish10 BenzophenonesAcetonitrileNot specifiedThe developed QuEChERS method was compared favorably with a traditional SPE method. mdpi.com
SedimentUV Filters (including 4-MBC) & a plasticiserAcetonitrilePSA/GCBFreeze-dried sediment was rehydrated before extraction. The method successfully extracted the target analytes. unito.it
SoilVarious PesticidesAcetonitrileMgSO₄, PSA, C18The study demonstrated the effectiveness of QuEChERS for complex soil matrices, noting the importance of a hydration step for dry soils. chromatographyonline.com

Structure Activity Relationship Sar Studies of 3,5 Dichloro 2 Hydroxybenzophenone and Its Analogues

Impact of Halogenation and Hydroxylation on Biological Activity

The presence and positioning of halogen and hydroxyl groups on the benzophenone (B1666685) scaffold are critical determinants of its biological activity. Research has consistently shown that these functional groups can profoundly influence the antimicrobial and anticancer properties of the molecule.

A study exploring derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid provides a clear illustration of the impact of dichlorination at the 3 and 5 positions of the 2-hydroxyphenyl moiety. nih.gov In this research, the antimicrobial activity of a series of compounds was evaluated against various multidrug-resistant bacterial and fungal pathogens. The inclusion of the 3,5-dichloro-2-hydroxyphenyl group, as opposed to the non-halogenated 2-hydroxyphenyl group, led to a notable enhancement in antimicrobial efficacy in several instances. nih.gov

For example, a 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent against methicillin-resistant Staphylococcus aureus (MRSA) than its non-chlorinated counterpart. nih.gov Similarly, a hydrazone derivative with a thien-2-yl fragment was twofold stronger when substituted with the 3,5-dichloro-2-hydroxyphenyl group. nih.gov The data from this study highlights the structure-dependent nature of the antimicrobial activity. nih.gov

The anticancer activity of these compounds was also found to be influenced by the halogenation pattern. A 5-fluorobenzimidazole derivative with the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell line model. nih.gov

The following interactive table summarizes the minimum inhibitory concentration (MIC) values for selected compounds from the study, comparing the non-halogenated and the 3,5-dichloro substituted analogues, thereby illustrating the impact of halogenation on antimicrobial activity. nih.gov

Compound/DerivativeSubstituent on Phenyl RingTest OrganismMIC (µg/mL)
5-Fluorobenzimidazole Analog2-hydroxyphenylS. aureus MRSA TCH 1516>128
5-Fluorobenzimidazole Analog3,5-dichloro-2-hydroxyphenylS. aureus MRSA TCH 151632
Hydrazone with Thien-2-yl2-hydroxyphenylS. aureus MRSA TCH 151664
Hydrazone with Thien-2-yl3,5-dichloro-2-hydroxyphenylS. aureus MRSA TCH 151632
Hydrazone with 5-Nitrofuryl2-hydroxyphenylC. auris B11221>128
Hydrazone with 5-Nitrofuryl3,5-dichloro-2-hydroxyphenylC. auris B1122132

The data clearly indicates that the presence of two chlorine atoms at the 3 and 5 positions of the 2-hydroxyphenyl ring generally enhances the antimicrobial potency of these derivatives. This enhancement can be attributed to several factors, including increased lipophilicity, which may facilitate passage through microbial cell membranes, and altered electronic properties of the molecule.

Conformational and Electronic Influences on Reactivity and Efficacy

The biological activity of 3,5-dichloro-2-hydroxybenzophenone and its analogues is not solely dependent on the presence of specific functional groups but is also intricately linked to the molecule's three-dimensional shape (conformation) and the distribution of electrons within its structure (electronic properties).

Conformational Influences:

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly affect its ability to interact with biological targets such as enzymes or receptors. In 2-hydroxybenzophenones, an important conformational feature is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. This interaction tends to hold the benzoyl group and the substituted phenyl ring in a relatively planar arrangement.

The crystal structure of the related compound, 3,5-dichloro-2-hydroxybenzaldehyde, reveals the presence of such an intramolecular O-H⋯O hydrogen bond. nih.gov This suggests that this compound likely adopts a similar conformation where the 2-hydroxy and carbonyl groups are in proximity. The two aromatic rings in benzophenone derivatives are typically twisted with respect to each other to minimize steric hindrance. In 5-chloro-2-hydroxybenzophenone, for instance, the two aromatic rings are inclined at an angle of 57.02 (3)°. researchgate.net The presence of two bulky chlorine atoms at the 3 and 5 positions in this compound would further influence this dihedral angle, potentially affecting how the molecule fits into a biological target's binding site.

The specific conformation adopted by the molecule can impact its reactivity and efficacy. For a molecule to be biologically active, it often needs to adopt a specific conformation that is complementary to the binding site of its target. Steric hindrance from the chlorine atoms can restrict the rotational freedom of the phenyl rings, locking the molecule into a more rigid conformation that may be more or less favorable for biological activity.

Electronic Influences:

The electronic properties of this compound are significantly shaped by its substituents. The hydroxyl group (-OH) is an electron-donating group through resonance, meaning it can donate electron density to the aromatic ring. This increases the electron density on the ring, particularly at the ortho and para positions.

In a comparative study of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, it was found that the 2-hydroxy isomer exhibited significantly higher cytotoxicity. nih.gov This isomer-specific toxicity was linked to differences in their interactions with proteins, driven by van der Waals forces and hydrogen bonding, which are in turn governed by the electronic and conformational differences arising from the substituent positions. nih.gov This highlights how the precise electronic and spatial arrangement dictated by the chloro and hydroxyl groups is a key determinant of biological efficacy.

Future Research Directions and Perspectives on 3,5 Dichloro 2 Hydroxybenzophenone

Development of Novel Derivatives with Enhanced Specificity and Reduced Environmental Impact

The core structure of 3,5-Dichloro-2-hydroxybenzophenone presents a versatile scaffold for chemical modification. Future research will undoubtedly focus on the rational design and synthesis of novel derivatives with tailored properties. The goal is to enhance biological specificity for desired applications while concurrently minimizing any potential for adverse environmental effects.

The synthesis of new benzophenone (B1666685) derivatives is an active area of research, with studies demonstrating the creation of a wide array of analogues with diverse functionalities. For instance, the synthesis of benzophenone-thiazole derivatives and 4-aminobenzophenone (B72274) analogues has yielded compounds with significant anti-inflammatory and antiproliferative activities. nih.gov These successes provide a strong impetus for exploring modifications to the this compound molecule. By introducing different functional groups at various positions on the aromatic rings, researchers can modulate the compound's electronic, steric, and lipophilic properties. This, in turn, can fine-tune its binding affinity and selectivity for specific biological targets.

A key focus will be on structure-activity relationship (SAR) studies to guide the design of these new derivatives. nih.gov Understanding how specific structural changes influence biological activity is crucial for developing compounds with enhanced potency and reduced off-target effects. For example, the placement of chloro and methyl substituents on the benzoyl ring of benzophenone scaffolds has been shown to be a critical determinant of their anti-inflammatory and cytotoxic properties. nih.gov

Elucidation of Undiscovered Biological Pathways and Molecular Targets

A significant frontier in the study of this compound lies in uncovering its currently unknown biological activities and molecular interactions. While some benzophenones are known for their endocrine-disrupting potential, the specific pathways affected by this dichlorinated variant are not well understood.

Recent research on chlorinated byproducts of other benzophenones, such as benzophenone-1, has revealed their potential to act as antiandrogenic agents by targeting the human androgen receptor (AR). acs.orgnih.gov This suggests that this compound could also interact with nuclear receptors and other key signaling proteins. Future investigations should, therefore, employ high-throughput screening and molecular docking studies to identify its potential molecular targets. nih.gov

Furthermore, a study on the structurally similar compound, 3,5-dichloro-2-hydroxybenzoic acid, demonstrated isomer-specific cytotoxicity and interaction with the enzyme Cu/Zn-superoxide dismutase (SOD). nih.gov This finding opens up a new avenue of investigation into the potential of this compound to modulate cellular redox balance and induce oxidative stress. Investigating its effects on enzymes like SOD and other components of the antioxidant defense system will be crucial. nih.gov Techniques such as imaging-based high-throughput phenotypic profiling can be employed to screen for a wide range of biological activities in a cost-effective manner. nih.gov

Sustainable Synthesis and Environmental Remediation Strategies

The production and use of any chemical compound must be considered within the framework of environmental sustainability. For this compound, this necessitates the development of greener synthesis methods and effective remediation strategies for any potential environmental contamination.

Sustainable Synthesis

Traditional chemical syntheses often rely on harsh reagents and organic solvents. Future research should prioritize the development of "green chemistry" approaches for the synthesis of this compound and its derivatives. hilarispublisher.comneliti.comresearchgate.net This includes the use of eco-friendly organocatalysts, renewable starting materials, and environmentally benign solvents like ethanol. hilarispublisher.comresearchgate.netrsc.org Photoreduction techniques using sunlight as a renewable energy source also present a promising green alternative. hilarispublisher.comneliti.comresearchgate.net

Environmental Remediation

Given the presence of chlorine atoms, which can contribute to the persistence of organic compounds in the environment, it is vital to investigate the environmental fate and potential for bioremediation of this compound. The degradation pathways of related chlorinated aromatic compounds, such as dichlobenil (B1670455) and 1,4-dichlorobenzene, have been studied in soil and microbial cultures. nih.govethz.ch These studies reveal that microorganisms can hydrolyze and dechlorinate such compounds. nih.gov

Future research should focus on identifying and isolating microbial strains or consortia capable of degrading this compound. Techniques like using immobilized marine microalgae, which have shown success in the bioremediation of benzophenone through reduction and glycosylation, could be adapted for this specific compound. la-press.orgnih.govresearchgate.net

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

In silico approaches are becoming indispensable tools in modern chemical research, offering the ability to predict the properties and activities of compounds before they are synthesized. The application of advanced computational design and predictive modeling will be instrumental in accelerating the research and development of this compound and its derivatives.

Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzophenone derivatives with their biological activities. nih.gov Such models can predict the potency of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing. nih.gov

Molecular Docking

Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their potential biological targets at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to investigate the interactions of benzophenone derivatives with targets like the androgen receptor and various enzymes. acs.orgnih.gov

Toxicity Prediction

In silico toxicity prediction tools can be employed to assess the potential risks associated with new derivatives early in the development process. nih.goveuropa.euyoutube.commdpi.com By flagging potential liabilities, these computational methods can help to prioritize the development of safer and more environmentally friendly compounds.

Interactive Data Table: Potential Research Areas and Methodologies

Research DirectionKey ObjectivesRelevant Methodologies
Novel Derivative Development Enhance biological specificity and reduce environmental impact.Organic synthesis, Structure-Activity Relationship (SAR) studies.
Biological Pathway Elucidation Identify unknown biological activities and molecular targets.High-throughput screening, Molecular docking, Proteomics, Genomics.
Sustainable Synthesis Develop environmentally friendly production methods.Green chemistry, Organocatalysis, Photoreduction.
Environmental Remediation Find effective ways to remove the compound from the environment.Bioremediation, Microbial degradation studies.
Computational Modeling Predict structure-function relationships and toxicity.QSAR, Molecular docking, In silico toxicity prediction.

Q & A

Q. What are the recommended methods for synthesizing 3,5-dichloro-2-hydroxybenzophenone in laboratory settings?

A Friedel-Crafts acylation is typically employed, where a chloro-substituted phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via recrystallization using ethanol or methanol is critical to achieve >95% purity, as confirmed by HPLC . Structural validation should include FT-IR (to confirm hydroxyl and ketone groups) and ¹H/¹³C NMR (to verify substitution patterns).

Q. How can researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry and intermolecular interactions. For example, analogous chloro-hydroxybenzaldehyde derivatives have been resolved using Mo-Kα radiation (λ = 0.71073 Å) to analyze bond lengths and angles, with SHELX software for refinement . Powder XRD can supplement this for phase identification.

Q. What spectroscopic techniques are most effective for analyzing substituent effects in this compound?

UV-Vis spectroscopy identifies electronic transitions influenced by the electron-withdrawing chloro groups. IR spectroscopy confirms hydrogen bonding via O–H stretching (broad peak ~3200 cm⁻¹). NMR (¹H and ¹³C) resolves the aromatic substitution pattern, with deshielding observed for protons ortho to chlorine atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using complementary techniques is essential. For instance, discrepancies between NMR and MS data may arise from isotopic chlorine patterns (³⁵Cl/³⁷Cl). High-resolution mass spectrometry (HRMS) can distinguish isotopic clusters, while computational tools like Gaussian for NMR prediction help reconcile experimental vs. theoretical shifts .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. The electron-deficient aromatic ring (due to Cl substituents) directs nucleophiles to the para position relative to the hydroxyl group. Solvent effects (e.g., DMSO) can be incorporated using the Polarizable Continuum Model (PCM) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal degradation pathways. The hydroxyl group is prone to oxidation; thus, inert atmospheres (N₂) and antioxidants (e.g., BHT) are recommended. pH-dependent stability assays (pH 1–13) show maximal stability in neutral conditions, with hydrolysis observed in strongly acidic/basic media .

Q. How does this compound interact with biological macromolecules in pharmacological studies?

Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) assess binding affinity to targets like cytochrome P450 enzymes. The chloro groups enhance hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding. In vitro assays (e.g., microsomal stability) quantify metabolic resistance .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported in literature?

Reproduce experiments under standardized conditions (e.g., USP buffer systems). Conflicting solubility in water vs. DMSO may arise from polymorphism. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while dynamic light scattering (DLS) detects aggregation in aqueous solutions .

Methodological Resources

  • Synthetic Protocols : Friedel-Crafts acylation with AlCl₃ .
  • Structural Analysis : SC-XRD (SHELX refinement) .
  • Computational Modeling : DFT for reactivity and NMR prediction .
  • Stability Testing : ICH Q1A(R2) guidelines for accelerated stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.